1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl-

Description

Systematic IUPAC Name and Alternative Designations

The systematic IUPAC name for this compound is 5,6,7-trimethoxy-2-methyl-1(2H)-isoquinolinone . This nomenclature reflects the core isoquinolinone scaffold, which consists of a bicyclic structure combining a benzene ring fused to a pyridone ring. The numbering system prioritizes the oxygen-containing lactam group (position 1) and specifies substituents at positions 2, 5, 6, and 7.

Alternative Designations:

- Thalactamine : A recognized synonym in pharmacological contexts.

- Isocarbostyril, 5,6,7-trimethoxy-2-methyl- : Emphasizes its classification within the isocarbostyril family.

- 3,4-Dihydro-5,6,7-trimethoxy-2-methylisoquinolin-1-one : A variant name highlighting the partially reduced dihydroisoquinoline backbone.

These designations are critical for cross-referencing in chemical literature and patent databases. For example, the name "Thalactamine" appears in studies exploring its biological activity, while the IUPAC name dominates synthetic chemistry publications.

Molecular Formula and Structural Representation

Molecular Formula:

The compound’s molecular formula is C₁₃H₁₅NO₄ , as confirmed by CAS Common Chemistry. A related entry in LookChemical lists a similar compound with the formula C₁₃H₁₇NO₄ , but this discrepancy arises from differences in hydrogenation states (e.g., 3,4-dihydro vs. fully aromatic structures).

Table 1: Molecular Formula Comparison

| Source | Molecular Formula | Hydrogenation State |

|---|---|---|

| CAS Common Chemistry | C₁₃H₁₅NO₄ | Aromatic isoquinolinone |

| LookChemical | C₁₃H₁₇NO₄ | 3,4-Dihydro derivative |

Structural Representation:

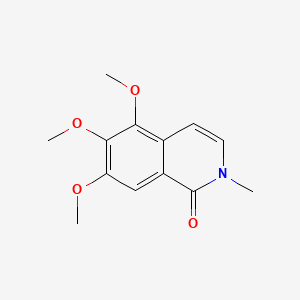

The core structure comprises:

- A benzene ring substituted with three methoxy groups (–OCH₃) at positions 5, 6, and 7.

- A pyridone ring (a six-membered ring with one nitrogen atom and a ketone group) fused to the benzene ring.

- A methyl group (–CH₃) at position 2 of the pyridone ring.

Key Structural Features:

The methoxy groups contribute to the compound’s hydrophobicity, while the lactam moiety enables hydrogen bonding. Computational models suggest that the methyl group at position 2 introduces steric effects that influence conformational flexibility.

Registry Numbers and Database Identifiers

Primary Registry Numbers:

Related Compounds:

- 23434-99-3 : A 3,4-dihydro derivative with additional hydrogenation.

- 129075-56-5 : A 5-methyl analog lacking methoxy groups.

These identifiers facilitate searches in synthetic pathways and pharmacological studies. For instance, CAS RN 23434-97-1 is cited in patents describing isoquinoline derivatives for central nervous system applications.

Structure

3D Structure

Properties

CAS No. |

23434-97-1 |

|---|---|

Molecular Formula |

C13H15NO4 |

Molecular Weight |

249.26 g/mol |

IUPAC Name |

5,6,7-trimethoxy-2-methylisoquinolin-1-one |

InChI |

InChI=1S/C13H15NO4/c1-14-6-5-8-9(13(14)15)7-10(16-2)12(18-4)11(8)17-3/h5-7H,1-4H3 |

InChI Key |

XFRIKMYFPGKPAP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C(=C(C=C2C1=O)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Stepwise Procedure:

- Step One :

- Reagent: Sodium hydride in benzene.

- Yield: Approximately 75%.

- Step Two :

- Reagents: Methionine and methanesulphonic acid under neat conditions.

- Yield: Approximately 65%.

This approach is particularly useful for synthesizing derivatives with functional groups similar to the trimethoxy substitution pattern.

Data Table Summary

Chemical Reactions Analysis

1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl- involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which accounts for its antimicrobial properties. In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Structural Analogs from Natural Sources

The following table summarizes key structural analogs isolated from plants and their properties:

Key Structural Differences:

- Methoxy vs.

- Substituent Position : The 5,6,7-trimethoxy pattern in the target compound increases steric bulk and polarity compared to 6,7-dimethoxy or methylenedioxy derivatives.

Hypothesized Bioactivity of Target Compound:

The 5,6,7-trimethoxy-2-methyl substitution may confer:

- Improved water solubility due to polar methoxy groups.

- Enhanced metabolic stability compared to methylenedioxy analogs.

- Potential anti-inflammatory or cardioprotective effects, as seen in structurally similar Corydalis derivatives .

Physicochemical and Spectroscopic Comparison

| Property | 5,6,7-Trimethoxy-2-Methyl- (Target) | 6,7-Dimethoxy Analogs | 6,7-Methylenedioxy Analogs |

|---|---|---|---|

| Molecular Weight | ~319 g/mol (estimated) | ~285–300 g/mol | ~269–280 g/mol |

| Polarity | High (three OCH₃ groups) | Moderate | Moderate (O-CH₂-O bridge) |

| 1H-NMR Signature | δ 3.8–4.0 (OCH₃), δ 2.5 (CH₃) | δ 3.8–4.0 (OCH₃) | δ 6.0–6.2 (O-CH₂-O) |

| MS Fragmentation | Dominant [M+H]+ peak at m/z 320 | [M+H]+ ~270–290 | [M+H]+ ~260–270 |

Biological Activity

1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl- is a compound belonging to the isoquinoline alkaloids, a significant class of biologically active natural products. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activities associated with this specific isoquinolinone derivative, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of 1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl- can be represented as follows:

- Molecular Formula : C_13H_15N_O_3

- Molecular Weight : 235.26 g/mol

This compound features three methoxy groups at the 5, 6, and 7 positions of the isoquinolinone framework, which significantly influences its biological activity.

Antitumor Activity

Research has shown that isoquinoline derivatives exhibit notable antitumor effects. A study highlighted the synthesis and evaluation of various isoquinoline compounds, revealing that those with methoxy substitutions demonstrated significant antiproliferative activity against several cancer cell lines. Specifically, compounds similar to 1(2H)-Isoquinolinone were tested against breast cancer (MDA-MB-231) and lung cancer (A549) cells, showing effective inhibition of cell growth and induction of apoptosis at micromolar concentrations .

Antibacterial and Antifungal Activity

Isoquinoline alkaloids are also recognized for their antibacterial properties. A review covering over 400 biologically active isoquinoline compounds noted that many derivatives exhibit strong antibacterial and antifungal activities. The trimethoxy substitution pattern in the target compound may enhance its interaction with microbial targets .

Anti-inflammatory Properties

The anti-inflammatory potential of isoquinoline derivatives has been extensively documented. Compounds with similar structures to 1(2H)-Isoquinolinone have been shown to inhibit pro-inflammatory cytokines in vitro. For instance, studies demonstrated that certain isoquinoline alkaloids could reduce the release of tumor necrosis factor-alpha (TNF-α) and interleukins in macrophage cell lines .

Study on Antiproliferative Effects

In a specific case study involving the synthesis of various isoquinoline derivatives, researchers found that compounds with three methoxy groups exhibited enhanced antiproliferative effects against human cancer cell lines compared to their non-methoxylated counterparts. The study concluded that structural modifications significantly impact biological activity .

Evaluation Against Infectious Agents

Another study evaluated the antibacterial efficacy of several isoquinoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the presence of methoxy groups improved the compounds' ability to disrupt bacterial cell membranes .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for preparing 1(2H)-isoquinolinone derivatives with multiple methoxy substituents?

Synthesis of poly-methoxy-substituted isoquinolinones often involves cyclization of pre-functionalized precursors. For example, boron trichloride (BCl₃) in dichloromethane (DCM) can demethylate or rearrange methoxy groups during ring closure, as demonstrated in the synthesis of 12-hydroxy-8,9,11-trimethoxy-2-methyl-3,4-dihydroisoquinolinone . Alternatively, refluxing intermediates in ethanol or benzene with catalysts like triethylamine can promote cyclization, as seen in the preparation of 6,7-dimethoxy-2-methyl derivatives . Key steps include protecting/deprotecting methoxy groups and optimizing solvent polarity to control reaction kinetics.

Basic: How is structural characterization of 5,6,7-trimethoxy-2-methyl-1(2H)-isoquinolinone performed?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, in analogous compounds:

- ¹H-NMR : Methoxy protons appear as singlets between δ 3.70–3.90 ppm. Aromatic protons in the isoquinolinone core resonate as singlets or doublets (e.g., δ 6.50–6.70 ppm) due to electron-withdrawing effects .

- ¹³C-NMR : Methoxy carbons are observed at δ 55–57 ppm, while carbonyl carbons (C=O) appear near δ 165–170 ppm .

Infrared (IR) spectroscopy confirms the lactam C=O stretch (~1650 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C₁₃H₁₅NO₄) .

Advanced: How can conflicting yield data in isoquinolinone syntheses be resolved?

Contradictions in yields (e.g., 75% vs. 85% for similar steps) often arise from solvent choice, temperature, or workup protocols. For instance:

- Solvent polarity : Ethanol reflux (75% yield) may favor slower crystallization, reducing side reactions vs. benzene (85% yield) .

- Catalyst purity : Trace moisture in BCl₃ can hydrolyze intermediates, lowering yields .

- Workup : Rapid extraction (e.g., 3× DCM washes) minimizes product loss . Systematic optimization via Design of Experiments (DoE) is recommended.

Advanced: What mechanistic insights explain regioselectivity in methoxy group introduction?

Regioselectivity is controlled by electronic and steric factors. For example:

- Electron density : Methoxy groups are typically introduced via electrophilic aromatic substitution (EAS) at positions activated by adjacent electron-donating groups (e.g., hydroxyl or existing methoxy substituents) .

- Steric hindrance : Bulkier reagents (e.g., trimethyloxonium tetrafluoroborate) favor less hindered positions. In 5,6,7-trimethoxy derivatives, methylation at C2 is favored due to reduced steric clash compared to C1 .

Computational modeling (DFT) of transition states can further predict substituent effects .

Basic: What analytical techniques differentiate isoquinolinone isomers (e.g., 1H vs. 3H tautomers)?

- X-ray crystallography : Directly resolves tautomeric forms. For example, 3,4-dihydroisoquinolinones adopt a planar lactam ring, while 1H tautomers show non-planar conformations .

- ¹H-NMR coupling patterns : Vicinal coupling (J = 8–10 Hz) in 1H tautomers contrasts with smaller couplings (J < 5 Hz) in 3H forms due to restricted rotation .

- UV-Vis spectroscopy : Conjugation differences shift λ_max (e.g., 1H tautomers absorb at ~280 nm vs. 260 nm for 3H) .

Advanced: How can reaction conditions be optimized to suppress byproducts in isoquinolinone syntheses?

Common byproducts (e.g., over-methylated or ring-opened species) are mitigated by:

- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during methylation reduces over-substitution .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance selectivity in hydrogenation steps .

- Additives : Scavengers like molecular sieves absorb water, preventing hydrolysis of intermediates .

Advanced: What biological relevance do 5,6,7-trimethoxyisoquinolinones have, and how are their activities assessed?

While direct data on this compound is limited, structurally related alkaloids (e.g., 3,4-dihydroxy-5,6,7-trimethoxy-2-methylisoquinolinone) show:

- Antimicrobial activity : Tested via microdilution assays against Gram-positive bacteria (MIC ~10–50 µg/mL) .

- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays (IC₅₀ ~20 µM) suggest potential neuropharmacological applications .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) reveal moderate activity (IC₅₀ ~50–100 µM) .

Basic: What solvents and catalysts are preferred for N-methylation of isoquinolinones?

- Solvents : DMF or THF (polar aprotic) enhance nucleophilicity of the lactam nitrogen.

- Methylation reagents : Methyl iodide (CH₃I) or dimethyl sulfate in the presence of NaH or K₂CO₃ achieves >90% N-methylation .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Advanced: How does substituent positioning affect the compound’s stability under acidic/basic conditions?

- Acidic conditions : Methoxy groups at C5 and C6 stabilize the protonated lactam via resonance, reducing hydrolysis. C7 methoxy may sterically hinder acid attack .

- Basic conditions : Strong bases (e.g., NaOH) deprotonate the lactam nitrogen, leading to ring-opening. Electron-withdrawing groups (e.g., nitro) accelerate this process .

Accelerated stability testing (40°C/75% RH) over 4 weeks is recommended for formulation studies .

Advanced: What computational methods predict the compound’s physicochemical properties?

- LogP : ACD/Labs Percepta predicts logP ~2.1, indicating moderate lipophilicity .

- pKa : The lactam nitrogen has a predicted pKa ~3.5, making it protonated at physiological pH .

- Solubility : COSMO-RS simulations estimate aqueous solubility ~0.1 mg/mL, necessitating co-solvents (e.g., DMSO) for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.